

# Miransertib Dose Escalation Protocol & Safety

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## Compound Focus: Miransertib

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The dose escalation strategy for **Miransertib** is clearly defined in the **phase 1/2 MOSAIC study** (NCT03094832), which investigated the drug for patients with **PIK3CA-related overgrowth spectrum (PROS)** or **Proteus syndrome** [1] [2].

Protocol Aspect	Details
Initial Dose	15 mg/m <sup>2</sup> orally, once daily for 3 cycles (1 cycle = 28 days) [1] [2].
Escalated Dose	25 mg/m <sup>2</sup> orally, once daily (after the initial 3 cycles), provided no clinically significant drug-related toxicities occurred [1] [2].
Dosage Form	Oral [1] [2].
Dosing Cycle	28 days of continuous daily dosing [1] [2].
Key Eligibility	Patients ≥2 years old with documented somatic <b>PIK3CA</b> (for PROS) or <b>AKT1</b> (for Proteus syndrome) mutations [2].

A planned second escalation to **35 mg/m<sup>2</sup>** was removed from the protocol after the first six participants due to tolerability concerns, and the **25 mg/m<sup>2</sup>** dose was set as the maximum [2]. Dose delays and reductions were permitted to manage toxicity, but re-escalation was not allowed once a dose was reduced [2].

The safety profile of **Miransertib** from this study is summarized in the table below.

Safety Parameter	Findings from the MOSAIC Study
Most Common Drug-Related AEs ( $\geq 10\%$ )	Decreased neutrophil count (12.2%), increased blood insulin (10.2%), stomatitis (10.2%) [1] [2].
Grade 3 AEs	One participant (2.0%) experienced a drug-related deep vein thrombosis [1] [2].
Serious AEs	No drug-related adverse events led to early study discontinuation or death [1] [2].
Laboratory Values	Remained generally stable throughout the study [1] [2].
Overall Conclusion	Miransertib was found to be safe and tolerable in the studied population [1] [2].

## Mechanism of Action and Therapeutic Context

**Miransertib** is an orally administered, potent, and selective **allosteric pan-AKT inhibitor** [2] [3]. It binds to the unphosphorylated form of AKT in its pleckstrin-homology (PH) domain, which is a different mechanism from ATP-competitive inhibitors like Ipatasertib [3]. This action helps to explain its investigation in conditions driven by over-activation of the **PI3K/AKT/mTOR pathway**, such as PROS and Proteus syndrome [2].

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, which is hyperactivated in the conditions **Miransertib** is designed to treat, and shows the drug's point of inhibition.



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## Key Experimental Methodology

For reference, here is a summary of the core experimental design from the MOSAIC study that established the dosing protocol [2]:

- **Study Design:** Multicenter, open-label, phase 1/2 trial (NCT03094832).
- **Participants:** 49 enrolled participants (45 with PROS, 4 with Proteus syndrome), aged 2 to 41 years (median 7 years).
- **Treatment Duration:** Median treatment duration was 20.5 months (range: 9.9 - 45.6 months).
- **Primary Objective (Amended):** To evaluate the safety and tolerability of **Miransertib**. (The initial objective of assessing clinical efficacy was amended due to limitations in standardized response evaluation for these heterogeneous conditions).
- **Safety Assessments:** Included monitoring of adverse events, laboratory values (including hematology and clinical chemistry), and physical examinations.

## Key Application Notes for Researchers

- **Tolerability-Guided Escalation:** The successful escalation to 25 mg/m<sup>2</sup> was contingent upon the absence of clinically significant drug-related toxicities after the initial 3 cycles, highlighting a cautious and patient-specific approach [2].
- **Defined Maximum Dose:** The protocol amendment that capped the maximum dose at 25 mg/m<sup>2</sup> is a critical safety consideration for future trial design, indicating a well-tolerated ceiling for this patient population [2].
- **Differentiation from Other Inhibitors:** As an allosteric inhibitor, **Miransertib** has a different mechanism of action and, consequently, a different safety and efficacy profile compared to ATP-competitive AKT inhibitors like Ipatasertib [3].

I hope this detailed information provides a solid foundation for your research and development work.

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## References

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